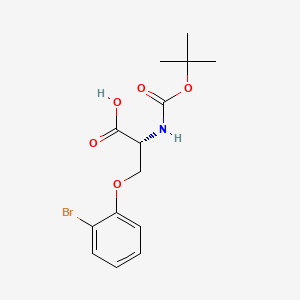

N-Boc-O-(2-bromophenyl)-D-serine

Description

Contextual Significance of Protected Amino Acids as Chiral Synthons

Protected amino acids are fundamental to modern organic synthesis, serving as readily available sources of chirality. Their stereochemical integrity is crucial for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active molecules. nih.govfishersci.ca The protection of the amino and carboxyl groups allows for selective reactions at the side chain, or conversely, the use of the protected amino acid as a chiral scaffold to direct transformations. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions. nih.gov The use of amino acids as chiral educts provides a direct and efficient pathway to complex, non-racemic products. organic-chemistry.org

Overview of D-Serine Derivatives in Contemporary Synthetic Transformations

While L-amino acids are the proteinogenic enantiomers, D-amino acids and their derivatives have garnered significant attention in medicinal chemistry and organic synthesis. nih.gov D-serine derivatives, in particular, are valuable precursors for the synthesis of a wide range of molecules, including unnatural amino acids, peptide mimics, and heterocyclic compounds. rsc.orgsigmaaldrich.com The hydroxyl group of serine offers a convenient handle for further functionalization, allowing for the introduction of various substituents that can modulate the biological activity or chemical reactivity of the resulting molecule. The synthesis of conformationally constrained serine analogues, for instance, has been a subject of interest for creating novel peptide structures. nih.gov

Elucidating the Unique Multifunctional Reactivity Profile of N-Boc-O-(2-bromophenyl)-D-serine

The true synthetic potential of this compound lies in its unique multifunctional reactivity profile. The molecule possesses three distinct reactive sites:

The N-Boc protected amine: This site allows for standard peptide couplings and other N-acylation reactions. The Boc group can be selectively removed to liberate the free amine for further transformations.

The carboxylic acid: This functional group can be activated for amide bond formation, esterification, or reduction to the corresponding alcohol.

The O-(2-bromophenyl) ether: This is arguably the most interesting feature of the molecule. The bromine atom on the aromatic ring serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions.

A key and powerful application of this synthon is its use in intramolecular biaryl coupling reactions. Specifically, the 2-bromophenyl ether moiety can undergo palladium-catalyzed intramolecular C-H activation to form a dibenzofuran-based amino acid. nih.govresearchgate.net This transformation creates a highly rigid and fluorescent amino acid analogue, which can be incorporated into peptides to act as probes for studying protein structure and function. nih.govresearchgate.net The general concept of forming dibenzofurans through intramolecular cyclization of diaryl ethers is a known strategy in organic synthesis. organic-chemistry.org

The synthesis of the parent N-Boc-O-aryl-serine derivatives can be achieved through copper-catalyzed Chan-Lam O-arylation of N-Boc-serine with arylboronic acids. nih.govacs.org This method is compatible with various protecting groups and provides a general route to a range of O-arylated serine derivatives. nih.govacs.org

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a detailed overview of the synthesis, properties, and synthetic utility of this compound. The primary objectives are:

To outline a plausible synthetic route to this compound based on established methodologies.

To detail the key chemical properties of this and related compounds.

To thoroughly explore the unique reactivity of this synthon, with a particular focus on its application in the synthesis of constrained, fluorescent amino acids via intramolecular biaryl coupling.

To provide a clear and concise summary of the compound's significance as a chiral building block in advanced organic synthesis.

Detailed Research Findings

While specific experimental data for this compound is not widely available in the public domain, a proposed synthesis can be extrapolated from the successful synthesis of its L-enantiomer methyl ester. The key steps would involve the protection of D-serine, followed by a copper-catalyzed O-arylation.

Proposed Synthesis of this compound:

Boc-protection of D-serine: D-serine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield N-Boc-D-serine. researchgate.net

Copper-catalyzed O-arylation: The resulting N-Boc-D-serine is then subjected to a Chan-Lam coupling with 2-bromophenylboronic acid using a copper(II) catalyst to afford this compound. nih.govacs.org

The unique reactivity of this compound is highlighted by its use in the synthesis of a dibenzofuran-containing amino acid. The this compound, likely after conversion to its methyl ester for improved solubility and reactivity, can undergo an intramolecular palladium-catalyzed C-H activation/C-C bond formation to yield the cyclized product. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H18BrNO5 |

|---|---|

Molecular Weight |

360.20 g/mol |

IUPAC Name |

(2R)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |

InChI Key |

KJCKJEMYWOHIQO-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Br)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Boc O 2 Bromophenyl D Serine and Precursor Analogues

Enantioselective Synthesis of N-Boc-D-serine: Methodological Advances

The initial step in the synthesis of the target molecule involves the protection of the amino group of D-serine with a tert-butoxycarbonyl (Boc) group. This protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic conditions.

Strategies for N-Protection of D-Serine

The most common and effective method for the N-protection of amino acids, including D-serine, is the use of di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride ((Boc)₂O). orgsyn.org This reaction is typically carried out in a mixed solvent system, such as dioxane and water, under alkaline conditions. The base, commonly sodium hydroxide or sodium bicarbonate, deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the Boc anhydride.

An alternative, more environmentally friendly approach involves a catalyst-free N-tert-butyloxycarbonylation of amines in water. organic-chemistry.org This method offers the advantage of avoiding organic solvents and can proceed chemoselectively without the formation of common side products like isocyanates or urea derivatives. organic-chemistry.org

The selection of the appropriate base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. While traditional methods often employ organic solvents, aqueous systems are gaining favor due to their reduced environmental impact. google.com

| Reagent | Base | Solvent | Temperature | Yield | Reference |

| (Boc)₂O | NaOH | Dioxane/Water | 5°C to RT | High | orgsyn.org |

| (Boc)₂O | - | Water | Ambient | Good | organic-chemistry.org |

| (Boc)₂O | NaOH | Water | -10 to 30°C | - | google.com |

Maintenance of Stereochemical Purity During Boc-Protection

A critical aspect of the N-protection of chiral amino acids is the preservation of their stereochemical integrity. Racemization, the formation of an equal mixture of both enantiomers, can occur under harsh reaction conditions, particularly with changes in pH. For N-t-Boc-amino acids, which are extensively used in peptide synthesis, even small enantiomeric impurities in the starting materials can lead to significant impurities in the final peptide product. researchgate.net

To minimize the risk of racemization during the Boc-protection of D-serine, the reaction is typically conducted under mild conditions. This includes using a suitable base and controlling the reaction temperature. The use of copper(II) chloride has been shown to be essential in preserving enantiopurity in some multi-component reactions involving N-Boc-amino acids, suggesting its potential utility in minimizing racemization during the protection step as well. nih.gov The optical purity of the resulting N-Boc-D-serine can be verified using techniques such as chiral chromatography. researchgate.net

O-Arylation Protocols: Formation of the O-(2-bromophenyl) Ether Linkage

The second key transformation is the formation of the ether linkage between the hydroxyl group of N-Boc-D-serine and the 2-bromophenyl group. This is typically achieved through a cross-coupling reaction.

Copper(II)-Mediated O-Arylation (Chan-Lam Type Cross-Couplings)

The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, including the C-O bonds in aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(II) catalyst, such as copper(II) acetate, to couple a boronic acid with an alcohol or amine. organic-chemistry.orgnrochemistry.com An effective protocol for the O-arylation of β-hydroxy-α-amino acids like serine has been developed using Chan-Lam cross-coupling conditions. acs.orgnih.gov

This transformation can be carried out under mild, open-flask conditions at room temperature and is compatible with various protecting groups, including Boc. acs.orgnih.gov The reaction mechanism is believed to involve the formation of a copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired aryl ether and a copper(I) species. wikipedia.org The copper(I) is then re-oxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.com

| Copper Source | Arylating Agent | Base | Solvent | Temperature | Reference |

| Cu(OAc)₂ | Arylboronic acid | Pyridine | CH₂Cl₂ | Room Temp | acs.orgnih.gov |

| Cu(OAc)₂ | Potassium organotrifluoroborate | Et₃N | THF | Room Temp | acs.org |

Exploration of Alternative Catalytic and Non-Catalytic O-Arylation Approaches

While copper-catalyzed methods are prevalent, other transition metals have also been successfully employed for O-arylation reactions. Palladium- and nickel-based catalytic systems have emerged as powerful alternatives for the formation of aryl-alkyl ether bonds. nih.gov These methods can sometimes offer improved chemoselectivity and broader substrate scope. nih.gov For instance, palladium-catalyzed protocols using bulky phosphine (B1218219) ligands have shown efficiency in C-O bond formation. nih.gov Nickel-catalyzed methods, including electrocatalytic and photochemically promoted approaches, have also been developed and can be effective for challenging substrates. nih.govbohrium.com

Metal-free O-arylation approaches have also been explored. These methods often involve the use of hypervalent iodine reagents or occur via nucleophilic aromatic substitution (SₙAr) reactions, particularly with electron-deficient aryl halides.

Optimization of Reaction Parameters for Efficient O-Arylation

The efficiency of the O-arylation reaction is highly dependent on several parameters, including the choice of catalyst, ligand, base, solvent, and temperature. Optimization of these conditions is crucial for maximizing the yield of the desired product and minimizing side reactions.

For copper-catalyzed reactions, the choice of ligand can significantly influence the outcome. While some Chan-Lam couplings can proceed without a ligand, the addition of ligands such as N,N-dimethylglycine or various phenanthroline derivatives can improve reaction rates and yields. researchgate.netorganic-chemistry.org The base plays a critical role in deprotonating the alcohol, and common choices include organic amines like triethylamine or pyridine, and inorganic bases like potassium carbonate. nrochemistry.comresearchgate.net

The solvent can also have a profound effect on the reaction. A variety of solvents have been used for O-arylation, including dichloromethane (B109758), THF, and toluene. acs.orgnih.gov The optimal solvent will depend on the specific substrates and reaction conditions. Temperature is another key variable, with many modern protocols being developed to run at room temperature for operational simplicity and to minimize thermal degradation of sensitive substrates. nih.gov

A systematic screening of these parameters is often necessary to identify the optimal conditions for the synthesis of N-Boc-O-(2-bromophenyl)-D-serine.

| Parameter | Variations | Effect |

| Catalyst | Cu(I) vs. Cu(II) salts, Pd complexes, Ni complexes | Activity, selectivity, and functional group tolerance |

| Ligand | Phenanthrolines, amino acids, phosphines | Can increase reaction rate and yield |

| Base | Organic (e.g., Et₃N, pyridine) vs. Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Influences nucleophilicity of the alcohol and catalyst stability |

| Solvent | Aprotic (e.g., CH₂Cl₂, THF, Toluene) vs. Protic | Affects solubility of reagents and reaction kinetics |

| Temperature | Room temperature to elevated temperatures | Impacts reaction rate and potential for side reactions |

Convergent and Linear Synthetic Routes to this compound

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthetic sequence. For this compound, a convergent approach is the most common and efficient method. This strategy typically begins with commercially available and optically pure D-serine. The amino group of D-serine is first protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-D-serine. This protected intermediate then undergoes a crucial O-arylation reaction, where the 2-bromophenyl group is attached to the hydroxyl side chain of the serine derivative.

Several modern catalytic methods are employed for this key O-arylation step, with copper-catalyzed cross-coupling reactions being particularly prominent. The Chan-Lam coupling, a copper-mediated reaction between a boronic acid and an alcohol, is a well-established method for forming carbon-oxygen bonds under relatively mild conditions. In the context of synthesizing this compound, this would involve the reaction of N-Boc-D-serine methyl ester with 2-bromophenylboronic acid in the presence of a copper(II) catalyst, such as copper(II) acetate. The reaction is typically carried out in an open-flask setup and is tolerant of various protecting groups, including the Boc group. nih.gov

The general conditions for such a Chan-Lam O-arylation are outlined in the table below, based on studies of similar serine derivatives. nih.gov

| Parameter | Condition |

| Serine Derivative | N-Boc-D-serine methyl ester |

| Arylating Agent | 2-Bromophenylboronic acid |

| Catalyst | Copper(II) acetate (Cu(OAc)₂) |

| Base | Pyridine or an inorganic base |

| Solvent | Dichloromethane (DCM) or similar aprotic solvent |

| Temperature | Room temperature to mild heating |

| Atmosphere | Air (open flask) |

More recently, metallaphotoredox catalysis has emerged as a powerful alternative for the O-arylation of serine derivatives. ciac.jl.cn This method utilizes a dual catalytic system, typically involving a nickel catalyst and an iridium-based photoredox catalyst, to achieve the cross-coupling of aryl halides with alcohols under mild, light-mediated conditions. This approach offers a different reactivity profile and can be advantageous for specific substrates.

Process Development and Scale-Up Considerations in Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of this compound, particularly via the convergent Chan-Lam O-arylation route, several key aspects of process development and scale-up are critical.

Catalyst Selection and Loading: While copper(II) acetate is a common catalyst for Chan-Lam couplings, its efficiency can be influenced by the choice of ligands and the presence of additives. For large-scale synthesis, minimizing the catalyst loading is crucial for reducing costs and simplifying purification. Process optimization studies would aim to identify the most active and cost-effective copper source and ligand combination, as well as the lowest effective catalyst concentration that maintains a high reaction rate and yield.

Solvent and Reagent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reagents, and ease of workup and purification. While dichloromethane is often used in laboratory-scale reactions, its use on a large scale may be restricted due to environmental and safety concerns. Process development would explore alternative, greener solvents that offer a good balance of reactivity and process safety. Similarly, the choice of base and other reagents would be evaluated based on their cost, availability, and compatibility with large-scale equipment.

Purification and Impurity Profile: The purification of the final product is a critical step in any chemical synthesis. On a large scale, chromatographic purification is often undesirable due to its high cost and solvent consumption. Therefore, developing a process that allows for the isolation of this compound through crystallization is highly advantageous. This requires a thorough understanding of the impurity profile of the reaction and the development of methods to control the formation of byproducts.

Safety and Environmental Considerations: The scale-up of any chemical process necessitates a comprehensive safety assessment. This includes evaluating the thermal stability of the reaction mixture, potential for runaway reactions, and the safe handling of all reagents and solvents. From an environmental perspective, minimizing waste generation and selecting less hazardous materials are key considerations.

For newer technologies like photoredox catalysis, scale-up presents unique challenges and opportunities. While batch photoreactors can be difficult to scale due to light penetration issues, the use of continuous flow reactors has shown great promise for the large-scale application of photochemistry. Flow chemistry offers improved light irradiation, better temperature control, and enhanced safety, making it an attractive option for the industrial synthesis of O-arylated amino acids.

The following table summarizes key considerations for the process development and scale-up of the synthesis of this compound.

| Aspect | Laboratory Scale | Process Development & Scale-Up |

| Catalyst | High loading of standard catalyst (e.g., Cu(OAc)₂) | Optimization of catalyst and ligand for lower loading and higher turnover number. |

| Solvent | Common laboratory solvents (e.g., DCM) | Selection of safer, more environmentally friendly, and cost-effective solvents. |

| Purification | Chromatography | Development of crystallization-based purification methods. |

| Reaction Time | Often not optimized | Optimization to minimize batch time and maximize throughput. |

| Safety | Standard laboratory precautions | Detailed hazard analysis, thermal stability studies, and engineering controls. |

Chemical Transformations and Derivatization Pathways of N Boc O 2 Bromophenyl D Serine

Reactivity at the 2-Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring is a key feature for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. researchgate.net The bromo-substituted phenyl group of N-Boc-O-(2-bromophenyl)-D-serine serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the formation of biaryl compounds. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituted aryl and heteroaryl groups at the 2-position of the phenyl ring. The reaction conditions are generally mild and tolerant of various functional groups, a significant advantage when working with multifunctional molecules like amino acid derivatives. nih.govnih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. organic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst and a base. organic-chemistry.orgnih.gov The outcome of the Heck reaction is the formation of a substituted alkene, which can be a valuable intermediate for further synthetic manipulations. youtube.com The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes, which are important structural motifs in many biologically active compounds and organic materials. researchgate.net Modern protocols often allow this reaction to be carried out under mild, room temperature conditions. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

Direct Arylation and C-H Activation Strategies for Functionalization

Recent advancements in catalysis have led to the development of direct arylation and C-H activation strategies. These methods offer a more atom-economical approach to functionalization by directly coupling C-H bonds with the aryl bromide, avoiding the pre-functionalization of the coupling partner. While specific examples for this compound are not extensively documented, the principles of these reactions suggest their potential applicability. These strategies could enable the introduction of various aryl or alkyl groups at positions ortho to the ether linkage, further expanding the synthetic utility of this building block.

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Group

Nucleophilic aromatic substitution (SNA) offers a pathway to replace the bromine atom with a variety of nucleophiles. masterorganicchemistry.compressbooks.pub In contrast to electrophilic aromatic substitution, SNA reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. pressbooks.publibretexts.orgyoutube.com While the ether and the N-Boc-D-serine moieties are not strongly electron-withdrawing, under specific conditions, particularly with strong nucleophiles or through the use of directing groups, substitution can be achieved. rsc.org This could allow for the introduction of functionalities like amines, alkoxides, or thiolates. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions employed. masterorganicchemistry.compressbooks.pub

Modifications of the Carboxyl Functionality

The carboxylic acid group of this compound is another key site for chemical transformations, allowing for the formation of various derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol under acidic conditions or by using coupling agents. Esterification can be useful for protecting the carboxylic acid, modifying the solubility of the compound, or for introducing a handle for further reactions.

Amidation: The formation of amides is achieved by coupling the carboxylic acid with a primary or secondary amine. nih.gov This reaction is typically facilitated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid. Amidation is a fundamental transformation in peptide synthesis and is used to create a wide range of biologically active molecules and polymers. nih.govnih.gov

Reduction to Alcohol and Subsequent Transformations

The carboxylic acid can be reduced to the corresponding primary alcohol. core.ac.ukorganic-chemistry.org This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The resulting amino alcohol is a versatile intermediate that can undergo further reactions. For instance, the alcohol can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or it can be used in ether or ester formation to introduce new functional groups. researchgate.netresearchgate.net

Table 2: Transformations of the Carboxyl Group

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid catalyst or Coupling agent | Ester |

| Amidation | Amine, Coupling agent | Amide |

| Reduction | LiAlH4 or BH3 | Primary Alcohol |

Manipulation of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. nih.gov

The selective removal of the N-Boc group in this compound is crucial for subsequent synthetic steps, such as peptide coupling. This deprotection must be performed chemoselectively, leaving the O-aryl ether linkage and the bromophenyl moiety intact.

Standard conditions for Boc deprotection involve treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. nih.govacs.org For a substrate like this compound, the presence of the electron-withdrawing bromine atom on the phenyl ring can influence the stability of the O-aryl bond, necessitating carefully chosen conditions to ensure selectivity. Research has shown that N-Boc groups on aromatic amines with electron-withdrawing substituents can be cleaved relatively quickly. nih.gov A study on N-Boc deprotection using oxalyl chloride in methanol (B129727) demonstrated that substrates with electron-withdrawing groups, such as bromo, react efficiently, suggesting an alternative mild protocol. nih.gov

Once the amine is deprotected, it can be re-protected with a different group if the synthetic strategy demands it. This is common in multi-step syntheses where the nitrogen atom needs to be masked for a subsequent transformation under conditions that would have cleaved the original Boc group. Re-protection can be achieved using various reagents, for example, re-introducing a Boc group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions, or introducing an Fmoc group with Fmoc-OSu. researchgate.net

Table 1: Representative Conditions for N-Boc Deprotection

| Reagent System | Solvent | Temperature | Comments |

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | DCM | Room Temp | Standard, highly efficient method. ub.edu |

| 4M HCl in Dioxane | Dioxane | Room Temp | Common alternative to TFA; the resulting amine salt is often easily handled. acs.org |

| Oxalyl Chloride / Methanol | Methanol | Room Temp | A mild method, particularly effective for substrates with electron-withdrawing groups. nih.gov |

| Amberlyst-15 | Ethanol | Room Temp | A heterogeneous catalyst that allows for easy work-up. researchgate.net |

In the synthesis of complex molecules, such as modified peptides or peptidomimetics, orthogonal protecting group strategies are essential. nih.govbham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at specific sites. wikipedia.org

This compound is a valuable building block in such strategies. The N-Boc group is acid-labile, while the aryl-bromide offers a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). An orthogonal strategy would involve a third type of protecting group, for instance, a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) or an enzyme-cleavable group on another functionality within the larger molecule. nih.govnih.gov

For example, a synthetic intermediate could feature:

An N-Boc group on a serine residue (cleaved by acid, e.g., TFA).

A benzyl (Bzl) or tert-butyl (tBu) ester at the C-terminus (cleaved by hydrogenolysis or acid, respectively). nih.govpeptide.com

An Fmoc group on another amine elsewhere in the molecule (cleaved by base, e.g., piperidine). wikipedia.org

This orthogonality ensures that the synthetic chemist can deprotect the N-terminus for chain extension, deprotect the C-terminus for cyclization, or modify a side chain without affecting other protected parts of the molecule. The stability of the N-Boc group to bases like piperidine (B6355638) and to conditions used for hydrogenolysis makes it an excellent partner in these complex synthetic schemes. ub.eduub.edu

Advanced Functionalization of the Serine Side Chain (beyond O-arylation)

While the O-arylation provides the core structure of this compound, the serine backbone itself can be a template for further stereocontrolled modifications.

After the initial synthesis of the serine derivative, the α-carbon can be a target for alkylation to create quaternary amino acids, which are of significant interest in medicinal chemistry and peptide design. Stereoselective alkylation of N-Boc protected amino acid derivatives often involves the generation of an enolate at the α-position followed by reaction with an electrophile. researchgate.netnih.gov

For a derivative like this compound, direct α-alkylation would require a strong base to deprotonate the α-carbon. The success and stereoselectivity of this reaction can be influenced by the bulky O-aryl group. Research on related systems, such as the alkylation of N-Boc protected lactams derived from amino acids, has shown that high facial selectivity can be achieved. researchgate.netnih.gov Similarly, dual catalysis systems involving metals like palladium and copper have been used for the stereoselective α-allylation of Schiff base activated amino acids, a strategy that could potentially be adapted for serine derivatives. acs.org

Acylation reactions can also be performed on the deprotected amino group following Boc cleavage. Standard peptide coupling reagents can be used to introduce a wide variety of acyl groups, leading to the formation of N-acylated derivatives with diverse functionalities.

Table 2: Potential Stereoselective Reactions on the Serine Backbone

| Reaction Type | Reagents & Conditions | Potential Product |

| α-Alkylation | 1. Strong Base (e.g., LDA, LHMDS) 2. Alkyl Halide (R-X) | N-Boc-α-alkyl-O-(2-bromophenyl)-D-serine |

| α-Allylation | Pd/Cu Dual Catalysis, Allylic Electrophile | N-Boc-α-allyl-O-(2-bromophenyl)-D-serine |

| N-Acylation | 1. N-Boc Deprotection 2. Acyl Chloride (RCOCl) or Carboxylic Acid/Coupling Agent | N-Acyl-O-(2-bromophenyl)-D-serine |

These advanced transformations underscore the versatility of this compound as a chiral building block, enabling the synthesis of a wide range of structurally complex and functionally diverse molecules.

Stereochemical Elucidation and Chiral Analysis of N Boc O 2 Bromophenyl D Serine

Methodologies for Assessing Enantiomeric and Diastereomeric Purity

The assessment of enantiomeric and diastereomeric purity is a critical step in the characterization of chiral molecules like N-Boc-O-(2-bromophenyl)-D-serine. Enantiomers, being non-superimposable mirror images, often exhibit identical physical and chemical properties in an achiral environment, making their separation and quantification challenging. nih.gov Diastereomers, on the other hand, have different physical properties and can be separated by conventional chromatographic techniques.

Methodologies for assessing purity often involve converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. wvu.edu These resulting diastereomeric pairs can then be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The relative peak areas of the separated diastereomers provide a quantitative measure of the enantiomeric excess (ee) and diastereomeric excess (de).

Another approach involves the use of chiral stationary phases (CSPs) in chromatography. nih.gov These stationary phases are designed to interact differently with each enantiomer, leading to their separation without the need for derivatization. wvu.edu The choice of method depends on the specific properties of the analyte and the required sensitivity and accuracy of the analysis.

Advanced Chromatographic Techniques for Chiral Separation

Advanced chromatographic techniques are indispensable for the effective separation and analysis of chiral compounds. nih.govjiangnan.edu.cn These methods offer high resolution and sensitivity, which are crucial for determining the enantiomeric purity of substances like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral molecules. nih.gov This method utilizes a chiral stationary phase (CSP) that creates a chiral environment, allowing for the differential interaction and separation of enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. nih.gov

The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. wvu.edu The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. The choice of mobile phase also plays a critical role in optimizing the separation.

| Parameter | Description |

| Chiral Stationary Phase | A stationary phase that is itself chiral and can interact stereoselectively with the enantiomers. |

| Mobile Phase | The solvent that carries the analyte through the column. Its composition can be adjusted to optimize separation. |

| Retention Time | The time it takes for an analyte to pass through the column. Different enantiomers will have different retention times on a chiral column. |

| Resolution | A measure of the degree of separation between two peaks in a chromatogram. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Chiral Derivatization

For highly sensitive and selective analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) coupled with chiral derivatization is a powerful tool. nih.govresearchgate.net In this approach, the enantiomers of this compound are first reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard (achiral) reversed-phase LC column and detected with high specificity by a tandem mass spectrometer. nih.govnih.gov

The use of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), allows for the baseline separation of the resulting diastereomers. nih.gov The subsequent MS/MS detection provides excellent sensitivity and selectivity, enabling the accurate quantification of each enantiomer even in complex matrices. nih.govresearchgate.net This method is particularly valuable for determining trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov

Spectroscopic Methods for Absolute Configuration Determination

While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are essential for unambiguously establishing the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule. nih.govacs.org

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation is the phenomenon where the plane of polarized light is rotated when it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. Dextrorotatory (+) compounds rotate the plane of polarized light to the right (clockwise), while levorotatory (-) compounds rotate it to the left (counter-clockwise). wikipedia.org While useful, optical rotation alone is often insufficient to assign the absolute configuration without a known standard.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum of an unknown compound to that of a known standard or to theoretical calculations, the absolute configuration can be determined. For amino acid derivatives, the sign of the Cotton effect in the CD spectrum can often be correlated to the absolute configuration at the α-carbon. capes.gov.br

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD provides detailed information about the stereochemistry of a molecule in solution. The VCD spectrum is essentially the vibrational analogue of the electronic CD spectrum.

By comparing the experimental VCD spectrum of this compound with the spectrum predicted by ab initio quantum mechanical calculations for a specific enantiomer, its absolute configuration can be definitively assigned. This method is particularly advantageous as it does not require crystallization or derivatization of the sample.

X-ray Crystallography for Definitive Stereochemical Assignment

The absolute configuration of a chiral molecule can be unequivocally determined using single-crystal X-ray crystallography. This powerful analytical technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.

While a specific crystal structure for this compound is not publicly available in common crystallographic databases as of the latest searches, the methodology for its stereochemical assignment would follow established principles. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a model of the crystal lattice and the repeating unit cell.

The data obtained from X-ray diffraction allows for the calculation of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For this compound, the key stereochemical determinant is the configuration at the alpha-carbon (Cα) of the serine backbone. By analyzing the relative positions of the four substituents on this chiral center—the amino group (protected with a Boc group), the carboxylic acid group, the hydrogen atom, and the side chain (O-(2-bromophenyl))—the absolute configuration can be confirmed as D.

The table below summarizes the expected crystallographic parameters for this compound based on known structures of similar N-Boc protected amino acids.

| Parameter | Expected Value/Range | Significance |

| Space Group | Centrosymmetric or non-centrosymmetric | Indicates the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dependent on crystal packing | Defines the size and shape of the repeating unit in the crystal. |

| Configuration at Cα | D | Confirms the stereochemistry of the amino acid. |

| Boc-group Conformation | Typically staggered | Influences intermolecular interactions and crystal packing. |

| 2-Bromophenyl Ring Orientation | Defined by torsion angles | Affects the overall molecular shape and potential for π-π stacking. |

Studies on Racemization Mechanisms and Their Suppression

The stereochemical stability of this compound is a critical factor, as racemization can lead to the loss of its specific biological or chemical activity. Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers (a racemate).

Mechanisms of Racemization:

The primary mechanism for the racemization of amino acid derivatives like this compound involves the deprotonation of the α-carbon. This leads to the formation of a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate with equal probability, resulting in a mixture of D and L enantiomers.

Several factors can influence the rate of racemization:

Base Strength: The presence of a base is often required to abstract the α-proton. Stronger bases will generally lead to faster racemization.

Solvent: Polar aprotic solvents can stabilize the charged intermediate, potentially increasing the rate of racemization.

Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for deprotonation, thus accelerating racemization.

Electronic Effects of the Side Chain: The electron-withdrawing or -donating nature of the O-(2-bromophenyl) group can influence the acidity of the α-proton. The bromine atom, being electron-withdrawing, might slightly increase the acidity of the α-proton, potentially making the compound more susceptible to racemization under certain conditions.

Suppression of Racemization:

In synthetic applications, particularly in peptide synthesis where the carboxylic acid group is activated, the risk of racemization is significant. Several strategies have been developed to suppress this unwanted side reaction:

Use of Coupling Reagents: The choice of coupling reagent for peptide bond formation is crucial. Reagents that minimize the formation of highly reactive intermediates, such as oxazolones, are preferred. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used to suppress racemization by forming less reactive activated esters.

Control of Reaction Conditions: Performing reactions at low temperatures and minimizing the exposure time to basic conditions can significantly reduce the extent of racemization.

Protecting Group Strategy: The N-Boc protecting group itself offers some protection against racemization compared to other protecting groups. However, the choice of protecting groups for other functional groups in the molecule can also play a role.

The following table summarizes common strategies to mitigate racemization in the handling and use of this compound.

| Strategy | Mechanism of Suppression |

| Low Temperature | Reduces the kinetic energy available for the deprotonation step. |

| Use of Mild Bases | Minimizes the concentration of the deprotonated intermediate. |

| Addition of Racemization Suppressants (e.g., HOBt) | Forms less reactive activated species during coupling reactions. |

| Careful Choice of Solvents | Non-polar solvents may disfavor the formation of charged intermediates. |

Advanced Spectroscopic and Structural Characterization of N Boc O 2 Bromophenyl D Serine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For N-Boc-O-(2-bromophenyl)-D-serine, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula.

The expected monoisotopic mass of this compound (C₁₄H₁₈BrNO₅) can be calculated with high precision. This experimental value, when compared against the theoretical mass, confirms the presence and ratio of all constituent atoms, including the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Calculated m/z for C₁₄H₁₈⁷⁹BrNO₅ | Calculated m/z for C₁₄H₁₈⁸¹BrNO₅ |

| [M+H]⁺ | 376.0441 | 378.0420 |

| [M+Na]⁺ | 398.0260 | 400.0239 |

| [M+K]⁺ | 413.9999 | 415.9979 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformation of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and spatial arrangement can be obtained.

Although specific NMR data for this compound is not published, a predictive analysis based on highly analogous compounds, such as N-Boc-O-benzyl-D-serine and other substituted serine derivatives, allows for the assignment of expected chemical shifts. chemicalbook.comchemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Boc (t-Bu) | ~1.45 | s | - |

| α-H | ~4.50 | dd | ~3, ~8 |

| β-H | ~4.20, ~4.00 | m | - |

| NH | ~5.50 | d | ~8 |

| Aromatic-H | ~7.00 - 7.60 | m | - |

| COOH | ~10-12 | br s | - |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~28.5 |

| Boc (C(CH₃)₃) | ~80.5 |

| α-C | ~56.0 |

| β-C | ~70.0 |

| Aromatic-C | ~115 - 155 |

| C=O (Boc) | ~156.0 |

| C=O (Acid) | ~172.0 |

| C-Br | ~112.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. Key correlations would be observed between the NH proton and the α-H, and between the α-H and the two β-protons of the serine backbone.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would be instrumental in assigning the signals of the α- and β-carbons based on the assignments of their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, correlations from the β-protons to the aromatic carbon attached to the ether oxygen would confirm the O-(2-bromophenyl) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This is invaluable for determining the preferred conformation of the molecule in solution. Key NOE signals would be expected between the Boc group protons and protons on the serine backbone, as well as between the aromatic protons and the β-protons.

Dynamic NMR Spectroscopy for Conformational Dynamics

The N-Boc protecting group and the ether linkage to the bromophenyl ring introduce conformational flexibility to the molecule. Dynamic NMR (DNMR) spectroscopy could be employed to study the rotational barriers around the N-Cα and Cα-Cβ bonds, as well as the rotation of the 2-bromophenyl group. By analyzing the changes in the NMR spectra at different temperatures, information about the energy barriers between different conformers can be obtained. Such studies would reveal the dynamic nature of the molecule in solution, which can be important for its interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of the molecule, identifying the characteristic functional groups present. nih.gov

Table 4: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | Weak |

| N-H stretch (Amide) | ~3300 | ~3300 |

| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (Aliphatic) | 2980-2850 | 2980-2850 |

| C=O stretch (Carboxylic acid) | ~1710 | ~1710 |

| C=O stretch (Boc) | ~1690 | ~1690 |

| C=C stretch (Aromatic) | 1600-1450 | 1600-1450 |

| C-O stretch (Ether) | 1250-1000 | 1250-1000 |

| C-Br stretch | 600-500 | 600-500 |

The IR spectrum would be dominated by strong absorptions from the carbonyl groups of the Boc protector and the carboxylic acid, as well as the broad O-H stretch. The Raman spectrum would be particularly useful for observing the symmetric vibrations and the C-Br stretch, which may be weak in the IR.

Conformational Analysis via Integrated Spectroscopic and Diffraction Techniques

A comprehensive understanding of the three-dimensional structure of this compound is best achieved by integrating data from various techniques. While solution-state NMR provides information about the average conformation and dynamics, single-crystal X-ray diffraction would yield a precise static picture of the molecule in the solid state.

Although no crystal structure for this compound has been reported, analysis of related structures suggests that intramolecular hydrogen bonding between the carboxylic acid proton and the Boc carbonyl oxygen could play a significant role in stabilizing a particular conformation in the solid state. The orientation of the 2-bromophenyl ring relative to the serine backbone would be a key feature revealed by a crystal structure. Computational modeling, in conjunction with the experimental spectroscopic data, can further refine the conformational landscape of the molecule.

Computational and Theoretical Investigations of N Boc O 2 Bromophenyl D Serine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of the size and complexity of N-Boc-O-(2-bromophenyl)-D-serine.

DFT calculations can be employed to determine a variety of electronic properties that are crucial for predicting the reactivity of the molecule. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. semanticscholar.org

For this compound, the HOMO is likely to be localized on the electron-rich bromophenyl ring and the ether oxygen, while the LUMO may be distributed over the carbonyl group of the Boc protecting group and the carboxylic acid. A detailed analysis of these frontier orbitals would pinpoint the most probable sites for nucleophilic and electrophilic attack.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps provide a visual representation of the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas representing electron-deficient regions (positive potential). For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the bromine atom, suggesting these are sites prone to electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides insights into the electronic structure of a single, optimized geometry, molecules in reality are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule over time, providing a statistical understanding of its flexibility and preferred shapes. nih.gov

For this compound, MD simulations would be crucial for understanding the rotational freedom around its various single bonds. This includes the rotation of the bulky Boc protecting group, the dihedral angles of the serine backbone (phi, psi), and the orientation of the 2-bromophenyl ether linkage. These simulations can reveal the most populated conformations and the energy barriers between them. nih.gov

The results of MD simulations are often visualized through Ramachandran plots for the amino acid backbone, which show the distribution of phi and psi angles. mdpi.com For this compound, the presence of the large O-(2-bromophenyl) group is expected to impose significant steric constraints on the accessible conformations compared to a simple serine residue.

MD simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to mimic experimental conditions. The interactions with solvent molecules can significantly influence the conformational preferences of the compound. Understanding the conformational behavior is critical as it can directly impact the molecule's reactivity and its ability to interact with other molecules, such as enzymes or receptors. mdpi.comscilit.com

Table 2: Illustrative Conformational Dihedral Angles for Major Conformers of this compound from MD Simulations

| Conformer | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Cα-Cβ-O-C(phenyl) Dihedral (°) | Population (%) |

| 1 | -120 | 110 | 175 | 45 |

| 2 | -70 | 140 | -65 | 30 |

| 3 | 60 | -50 | 180 | 15 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from MD simulations. The actual values would be derived from the analysis of the simulation trajectory.

Prediction and Validation of Spectroscopic Properties through Quantum Chemistry

Quantum chemistry provides a powerful framework for the prediction and interpretation of various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. jocpr.comnih.gov These predictions can be invaluable for validating experimentally obtained spectra and for assigning specific spectral features to molecular vibrations or electronic transitions.

For this compound, DFT calculations can be used to compute the vibrational frequencies and their corresponding IR intensities. By comparing the calculated IR spectrum with the experimental one, each vibrational mode can be assigned to a specific functional group, such as the C=O stretch of the Boc group, the N-H bend of the carbamate, or the C-Br stretch of the bromophenyl moiety.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts, when compared to experimental data, can aid in the complete assignment of the NMR spectrum and confirm the proposed molecular structure.

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nih.gov For this compound, TD-DFT calculations would identify the electronic transitions responsible for its absorption bands. These transitions would likely involve π-π* transitions within the bromophenyl ring and n-π* transitions associated with the carbonyl groups.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |

| IR Frequency (cm⁻¹) | 1715 | 1710 | C=O stretch (Boc) |

| IR Frequency (cm⁻¹) | 3350 | 3345 | N-H stretch (carbamate) |

| ¹H NMR Shift (ppm) | 7.6 (ortho to Br) | 7.58 | Aromatic proton |

| ¹³C NMR Shift (ppm) | 155.8 | 156.2 | C=O (Boc) |

| UV-Vis λmax (nm) | 275 | 278 | π-π* transition (bromophenyl) |

Note: This table presents a hypothetical comparison to illustrate the application of quantum chemistry in validating spectroscopic data. Actual correlations would require experimental measurements.

Applications of N Boc O 2 Bromophenyl D Serine As a Chiral Synthetic Building Block

Precursor in the Synthesis of Complex Chiral Amino Acid Derivatives

The structure of N-Boc-O-(2-bromophenyl)-D-serine makes it an excellent starting material for the synthesis of a variety of complex and unnatural chiral amino acid derivatives. The presence of the 2-bromophenyl group is particularly advantageous, as it serves as a versatile anchor for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the ortho position of the phenyl ring, leading to novel amino acids with diverse steric and electronic properties.

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce new aryl or vinyl groups, while Sonogashira coupling can be used to append alkyne moieties. beilstein-journals.org The resulting complex amino acids can then be incorporated into peptides or used as standalone bioactive molecules. The Buchwald-Hartwig amination is another powerful tool that can be used to introduce nitrogen-based functional groups. The ability to perform these modifications on a chiral, non-racemic scaffold is of high value in medicinal chemistry and drug discovery.

Below is a representative table of potential cross-coupling reactions that could be applied to this compound to generate novel amino acid derivatives.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product Structure | Analogous Reaction Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | N-Boc-O-(biphenyl-2-yl)-D-serine | beilstein-journals.org |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | N-Boc-O-(2-(phenylethynyl)phenyl)-D-serine | rsc.org |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | N-Boc-O-(2-morpholinophenyl)-D-serine | beilstein-journals.org |

Utility in the Construction of Diversely Substituted Heterocyclic Scaffolds

The strategic placement of the ether linkage and the bromo substituent in this compound provides a unique opportunity for the synthesis of novel heterocyclic scaffolds, particularly those containing a benzofuran (B130515) motif. Intramolecular cyclization reactions, often mediated by palladium catalysts, can be envisioned where the serine side chain participates in ring formation with the substituted phenyl ring.

One plausible pathway involves an intramolecular Heck-type reaction or a related C-O bond-forming cyclization. Such strategies are well-documented for the synthesis of benzofurans from appropriately substituted precursors. jocpr.comorganic-chemistry.org The resulting benzofuran-containing amino acids would possess a rigid and planar heterocyclic system directly attached to the chiral amino acid backbone, a structural feature present in many biologically active natural products and pharmaceuticals. rsc.org

The following table illustrates a potential cyclization reaction to form a benzofuran derivative from this compound.

| Reaction Type | Reagents/Conditions | Potential Product Structure | Analogous Reaction Reference |

| Intramolecular Buchwald-Hartwig type C-O coupling | Pd(OAc)₂, P(t-Bu)₃, K₃PO₄, Toluene | N-Boc-dihydro-1H-benzofuro[3,2-b]pyrrol-3-carboxylic acid | beilstein-journals.org |

Integration into Peptide and Peptidomimetic Synthesis for Structural Diversification

The N-Boc protecting group on this compound makes it directly suitable for use in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions. nih.gov The incorporation of this unnatural amino acid into peptide sequences can lead to significant structural diversification. The bulky and conformationally influential O-(2-bromophenyl) group can be used to induce specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. beilstein-journals.org

Furthermore, the bromo-functionality can be carried through the peptide synthesis and then used as a handle for post-synthetic modification of the peptide. This allows for the site-specific introduction of labels, cross-linkers, or other functional moieties, providing a powerful tool for creating sophisticated peptide-based probes and therapeutics. The resulting peptidomimetics, with their unnatural side chains, are often more resistant to enzymatic degradation, leading to improved pharmacokinetic profiles.

Development of Novel Chiral Ligands and Catalysts

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral amino acids are excellent starting points for ligand synthesis due to their ready availability in enantiopure form. This compound offers several features that are desirable in a chiral ligand precursor. The D-serine core provides a well-defined stereogenic center. The aromatic ring can be functionalized, for example, by introducing phosphine (B1218219) groups via cross-coupling reactions, to create bidentate or tridentate ligands. nih.gov

The rigidity of the O-phenyl group can help in creating a well-defined chiral pocket around a metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions. The development of new chiral ligands is a continuous effort in chemical research, and building blocks like this compound provide a valuable platform for designing the next generation of catalysts for asymmetric transformations. beilstein-journals.org

Contribution to the Synthesis of Complex Molecular Architectures and Analogues

Beyond the synthesis of modified amino acids and peptides, this compound can serve as a versatile starting material for the total synthesis of complex natural products and their analogues. The combination of a chiral core with multiple, orthogonally addressable functional groups allows for the construction of intricate molecular architectures.

Conclusion and Future Research Trajectories

Synopsis of Current Research Achievements on N-Boc-O-(2-bromophenyl)-D-serine

This compound is a protected, non-natural amino acid derivative that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a free carboxylic acid, and a 2-bromophenyl ether linkage at the hydroxyl group of D-serine, makes it a versatile intermediate for the synthesis of more complex molecules. The Boc group provides stable protection under a variety of reaction conditions, yet it can be readily removed when needed, a crucial feature in multi-step syntheses. nbinno.com

The primary application of D-serine derivatives, and by extension this compound, lies in the development of pharmaceuticals and biologically active compounds. nbinno.comguidechem.com For instance, D-serine derivatives are key components in the synthesis of drugs for neurological disorders and as inhibitors for enzymes like the SARS 3CL protease. guidechem.comnih.gov The presence of the O-aryl ether linkage is significant, as this motif is found in various biologically active molecules. acs.org The bromine atom on the phenyl ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity.

Identification of Emerging Synthetic Opportunities for D-Serine Derivatives

The synthesis of D-serine derivatives is an active area of research, with several emerging opportunities for creating novel and structurally diverse molecules. One promising avenue is the development of more efficient and general methods for the O-arylation of serine. acs.org While methods like nucleophilic aromatic substitution and the Mitsunobu reaction exist, they often suffer from limitations such as harsh reaction conditions or the need for specific substrates. acs.org Copper-catalyzed Chan-Lam cross-coupling reactions have shown promise for the O-arylation of protected serine derivatives with a variety of aryl boronic acids and potassium organotrifluoroborates under mild, open-flask conditions. acs.org This methodology could be expanded to include a wider range of coupling partners, leading to a greater diversity of O-aryl serine derivatives.

Another area of opportunity lies in the application of "click chemistry" principles to the synthesis of D-serine derivatives. wikipedia.org The modular nature and high efficiency of click reactions could be harnessed to rapidly generate libraries of D-serine-containing compounds for biological screening. Furthermore, the development of novel protecting group strategies for the serine hydroxyl and amine functionalities could provide alternative synthetic routes with improved yields and selectivities.

Recent advancements in photoredox catalysis and electrochemistry also present new opportunities for the synthesis of D-serine derivatives. These methods can enable transformations that are difficult to achieve with traditional thermal methods, such as late-stage functionalization of complex molecules.

Exploration of Undiscovered Reactivity and Transformational Pathways

The chemical structure of this compound suggests several avenues for exploring undiscovered reactivity. The presence of the 2-bromophenyl group is particularly intriguing, as it can participate in a variety of transition metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the ortho position of the phenyl ring. This would allow for the synthesis of a wide range of novel D-serine derivatives with unique steric and electronic properties.

The interplay between the different functional groups in this compound could also lead to novel intramolecular reactions. For instance, under specific conditions, the carboxylic acid could potentially react with the aryl bromide via an intramolecular cyclization to form a lactone. The development of catalytic systems to control the regio- and stereoselectivity of such transformations would be a significant advancement.

Furthermore, the reactivity of the N-Boc protecting group itself could be exploited in novel ways. While typically used for protection, under certain conditions, the Boc group can participate in chemical transformations, leading to unexpected and potentially useful products.

Prospects for Rational Design of Novel Chiral Scaffolds and Methodologies

This compound and its derivatives are excellent starting materials for the rational design of novel chiral scaffolds. The inherent chirality of the D-serine core provides a foundation for creating enantiomerically pure molecules, which is of paramount importance in drug discovery and materials science. nih.gov By strategically modifying the functional groups of this compound, it is possible to design and synthesize a wide variety of chiral ligands, catalysts, and building blocks for supramolecular chemistry. rsc.org

One promising direction is the development of chiral piperidine (B6355638) scaffolds, which are prevalent in many FDA-approved drugs. acs.org Methodologies that allow for the modular and stereoselective synthesis of highly substituted chiral piperidines from amino acid precursors are highly sought after. acs.orgresearchgate.net The development of catalytic dynamic resolution processes for N-Boc protected heterocyclic systems also opens up avenues for the enantioselective synthesis of complex chiral molecules. nih.gov

The design of peptide-inspired scaffolds is another area with significant potential. rsc.org By mimicking the secondary structures of proteins, it is possible to create small molecules that can modulate protein-protein interactions, a key strategy in modern drug discovery. rsc.org D-serine derivatives can be incorporated into these scaffolds to introduce specific structural constraints and functionalities.

Future research in this area will likely focus on combining computational design with advanced synthetic methodologies to create novel chiral scaffolds with tailored properties for specific applications, from asymmetric catalysis to targeted therapeutics.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the enantiomeric purity of N-Boc-O-(2-bromophenyl)-D-serine?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Sumichiral columns) is essential for resolving D- and L-enantiomers. For example, studies on D-serine analogs achieved a limit of quantification (LOQ) of 0.3 µmol/L for D-serine using such methods . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) should supplement chromatographic data to confirm structural integrity and purity (>97% by HPLC) .

Q. How should researchers optimize storage conditions to preserve the stability of this compound?

- Methodological Answer : Store the compound at -20°C in a desiccated, light-protected environment to prevent decomposition. Similar Boc-protected serine derivatives (e.g., O-(2,3-difluorophenyl)-L-serine) show stability under these conditions, whereas exposure to heat or moisture accelerates degradation .

Q. What synthetic strategies ensure high yield and purity for this compound?

- Methodological Answer : Use tert-butoxycarbonyl (Boc) protection for the amine group and benzyl/aryl protection for the hydroxyl group during solid-phase peptide synthesis (SPPS). Related compounds like N-Boc-O-苄基-D-丝氨酸 (N-Boc-O-benzyl-D-serine) achieved >97% purity via stepwise deprotection and purification using flash chromatography .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in NMDA receptor modulation?

- Methodological Answer : Apply the PICO framework:

- Population : Neuronal cultures or animal models (e.g., mice with chronic stress).

- Intervention : Administer this compound and measure NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs).

- Comparison : Use D-serine or competitive inhibitors (e.g., K252a for TrkB) as controls.

- Outcome : Quantify synaptic plasticity via electrophysiology or BDNF signaling cascade analysis .

Q. What experimental approaches resolve contradictions in pharmacokinetic data for this compound across biological models?

- Methodological Answer : Validate assays using isotopic labeling (e.g., deuterated D-serine) to track uptake and metabolism. Address discrepancies by standardizing protocols (e.g., CSF sample preparation, HPLC conditions) and replicating studies in multiple models (e.g., in vitro cell lines vs. in vivo rodent brains) .

Q. How can enantiomeric cross-contamination be minimized when quantifying this compound in biological matrices?

- Methodological Answer : Implement chiral derivatization agents (e.g., Marfey’s reagent) to enhance chromatographic resolution. Pre-treat samples with D-amino acid oxidase (DAAO) to eliminate L-serine interference, ensuring specificity for the D-enantiomer .

Q. What mechanisms link this compound to therapeutic outcomes in mood disorders?

- Methodological Answer : Use genetic models (e.g., serine racemase overexpression) and behavioral assays (e.g., forced swim test) to correlate hippocampal D-serine levels with antidepressant effects. Co-localization studies (e.g., immunohistochemistry for ASCT2 and D-serine) can elucidate transport mechanisms .

Methodological Best Practices

- Data Reprodubility : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, ensure animal model protocols align with ethical guidelines when studying D-serine’s neuroprotective effects .

- Conflict Resolution : Use meta-analysis to reconcile conflicting results (e.g., D-serine’s role in synaptic plasticity vs. excitotoxicity). Transparent reporting of LOQ, recovery rates, and CV values (e.g., within-day CV <2.1% for D-serine) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.